molecular formula C28H47NO3S B13412343 3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid

3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid

Cat. No.: B13412343
M. Wt: 477.7 g/mol
InChI Key: MRZZMDOGBAFZTE-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid is a complex organic compound with a unique structure that includes a benzylsulfanyl group and an octadecanoylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of benzyl mercaptan with an appropriate halogenated propanoic acid derivative to form the benzylsulfanyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The octadecanoylamino group may facilitate the compound’s incorporation into lipid membranes, affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylsulfanylpropanoic acid: Lacks the octadecanoylamino group, making it less hydrophobic.

    2-(Octadecanoylamino)propanoic acid: Lacks the benzylsulfanyl group, affecting its reactivity.

Uniqueness

3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid is unique due to the presence of both the benzylsulfanyl and octadecanoylamino groups, which confer distinct chemical and physical properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C28H47NO3S

Molecular Weight

477.7 g/mol

IUPAC Name

3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid

InChI

InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)

InChI Key

MRZZMDOGBAFZTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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